7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Catalog No.
S869688
CAS No.
928118-43-8
M.F
C7H5ClN2O2
M. Wt
184.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

CAS Number

928118-43-8

Product Name

7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

IUPAC Name

7-chloro-1H-pyrido[3,4-b][1,4]oxazin-2-one

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

InChI

InChI=1S/C7H5ClN2O2/c8-6-1-4-5(2-9-6)12-3-7(11)10-4/h1-2H,3H2,(H,10,11)

InChI Key

AXIRKBTWESOEDK-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=CC(=NC=C2O1)Cl

Canonical SMILES

C1C(=O)NC2=CC(=NC=C2O1)Cl

7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a substituted heterocyclic compound belonging to the pyrido-oxazinone class. This scaffold is recognized in medicinal chemistry as a crucial building block for synthesizing more complex, biologically active molecules, particularly those developed for central nervous system (CNS) disorders. Its primary value lies in its role as a documented precursor, enabling the construction of downstream compounds with specific, advantageous physicochemical properties compared to more common benchmark structures.

Selecting an alternative to 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one introduces significant process and performance risks. Substituting the pyrido-oxazinone core for a more common benzoxazinone equivalent can lead to final compounds with dramatically lower aqueous solubility, a critical failure point in drug development. Furthermore, the 7-chloro substituent is not arbitrary; it serves as a precisely positioned reactive handle for diversification via palladium-catalyzed cross-coupling reactions. Using the unsubstituted parent compound would necessitate adding a challenging and potentially low-yield halogenation step, while substituting with bromo- or iodo-analogs would require re-optimization of reaction conditions and may increase raw material costs.

Enables Superior Aqueous Solubility in Final Drug Candidates vs. Benzoxazinone-Based Analogs

The pyrido-oxazinone scaffold, accessible from this compound, is a critical design element for improving the physicochemical properties of drug candidates. In the development of monoacylglycerol lipase (MAGL) inhibitors for CNS disorders, a final compound based on the saturated hexahydro-pyrido-oxazinone (HHPO) core demonstrated a 55-fold increase in aqueous solubility compared to the analogous, more common benzoxazinone-based inhibitor. This substantial improvement in a key ADME (absorption, distribution, metabolism, and excretion) property directly addresses a primary reason for candidate failure in drug development.

Evidence DimensionAqueous Solubility of Downstream Scaffold
Target Compound Data55-fold higher solubility for the hexahydro-pyrido-oxazinone (HHPO) derivative
Comparator Or BaselineAnalogous benzoxazinone derivative
Quantified Difference+5400% improvement in solubility
ConditionsComparison of compound 7n (HHPO) vs. 7c (benzoxazinone) in the development of MAGL inhibitors.

Procuring this precursor provides a validated pathway to end-products with superior solubility, reducing the risk of costly late-stage drug candidate failure.

Documented Precursor Suitability in Borane-Mediated Reduction Processes

This compound's utility as a robust process intermediate is established in patent literature. Specifically, patents WO2012080201A1 and EA028031B1 describe the successful reduction of the lactam functionality of 7-chloro-1H-pyrido[3,4-b][1,4]oxazin-2-one using a borane-tetrahydrofuran complex (BH3-THF). The reaction was documented on a 20 mmol scale, demonstrating its viability as a starting material for synthesizing the corresponding 7-chloro-3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine.

Evidence DimensionProcess Viability as a Synthetic Precursor
Target Compound DataSuccessfully reduced at a 20 mmol (3.70 g) scale.
Comparator Or BaselineAn alternative, undocumented starting material.
Quantified DifferenceEstablished and documented reaction pathway vs. a speculative route requiring new process development.
ConditionsReaction with BH3-THF complex in THF, stirred at 75-80°C for 1-2 hours.

This documentation de-risks procurement for process development and scale-up, providing a reliable, pre-validated starting point for a known synthetic transformation.

Provides a Versatile 7-Position Handle for Library Synthesis via Cross-Coupling

The 7-chloro substituent serves as a key functional handle for molecular diversification, essential for structure-activity relationship (SAR) studies. This chloro group is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic introduction of a wide array of chemical moieties at this position. This approach is a cornerstone of modern medicinal chemistry for optimizing lead compounds. In contrast, the unsubstituted analog lacks this reactive site, while bromo- or iodo-analogs would exhibit different reactivity profiles, potentially impacting reaction efficiency and substrate scope.

Evidence DimensionSynthetic Tractability for SAR Exploration
Target Compound DataVersatile chloro-handle suitable for a broad range of established cross-coupling reactions.
Comparator Or BaselineUnsubstituted analog (no handle) or bromo/iodo-analogs (different reactivity, potentially higher cost).
Quantified DifferenceEnables broad library synthesis from a single intermediate versus limited or no diversification potential.
ConditionsStandard palladium-catalyzed cross-coupling conditions.

Procuring this specific chloro-analog provides medicinal chemists with a cost-effective and versatile platform for rapid lead optimization and patent portfolio expansion.

Core Building Block for CNS-Targeted Inhibitors with Enhanced Solubility

This compound is the right choice when the goal is to develop inhibitors for CNS targets, such as MAGL, where high aqueous solubility is a critical success factor. Its use as a precursor provides a direct synthetic route to pyrido-oxazinone scaffolds that have been quantitatively shown to be 55 times more soluble than their benzoxazinone counterparts, mitigating a major risk in drug development.

Starting Material for Validated Borane-Mediated Reduction Pathways

For process chemistry and scale-up operations, this compound is a preferred starting material for synthesizing 7-chloro-3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine. Its reaction with BH3-THF is documented in patent literature at a multi-gram scale, providing a validated, de-risked pathway that avoids the time and cost of developing a reduction process from scratch.

Platform Intermediate for SAR-Driven Library Synthesis

In lead optimization campaigns, this compound serves as an ideal platform for extensive SAR exploration. The 7-chloro group acts as a reliable and versatile anchor point for introducing diverse functional groups via established palladium cross-coupling chemistries, enabling the rapid generation of analog libraries to map out potency, selectivity, and ADME properties.

XLogP3

0.8

Wikipedia

7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one

Dates

Last modified: 08-16-2023

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